molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0

4-Chloropyrrolo[1,2-a]quinoxaline

Cat. No.: B1276247
CAS No.: 6025-69-0
M. Wt: 202.64 g/mol
InChI Key: JCMYTAKENOIBNF-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the fourth position

Biochemical Analysis

Biochemical Properties

4-Chloropyrrolo[1,2-a]quinoxaline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as a potential inhibitor of Akt kinase, a serine/threonine kinase involved in cell survival and proliferation . The compound interacts with the active site of Akt kinase, inhibiting its phosphorylation and subsequent activation. This interaction disrupts the downstream signaling pathways that promote cell growth and survival, making this compound a promising candidate for cancer therapy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human leukemic cell lines K562, U937, and HL60, as well as the breast cancer cell line MCF7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the Akt signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Akt kinase, preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that regulate cell growth, survival, and proliferation. Additionally, this compound may influence the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes . The targeting signals and post-translational modifications of this compound determine its specific localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of substituted 2-nitroanilines or 1,2-phenylenediamine. One common method includes the reduction of the nitro group followed by cyclization in the presence of a suitable catalyst. For instance, the reduction of 2-nitroaniline with iron in hot glacial acetic acid can lead to the formation of the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Comparison with Similar Compounds

    Pyrrolo[1,2-a]quinoxaline: The parent compound without the chlorine substitution.

    4-Bromopyrrolo[1,2-a]quinoxaline: Similar structure but with a bromine atom instead of chlorine.

    4-Methylpyrrolo[1,2-a]quinoxaline: A derivative with a methyl group at the fourth position.

Uniqueness: 4-Chloropyrrolo[1,2-a]quinoxaline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

4-chloropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYTAKENOIBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300957
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-69-0
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6025-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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